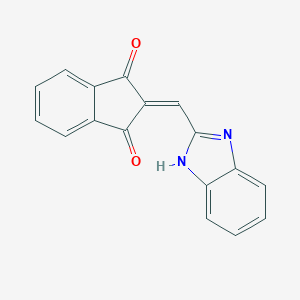![molecular formula C13H16N2O3 B259153 1-[2-Furyl(2-oxo-1-pyrrolidinyl)methyl]-2-pyrrolidinone](/img/structure/B259153.png)
1-[2-Furyl(2-oxo-1-pyrrolidinyl)methyl]-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-Furyl(2-oxo-1-pyrrolidinyl)methyl]-2-pyrrolidinone, or more commonly known as Furosemide, is a loop diuretic drug used to treat conditions such as edema and hypertension. Furosemide is a potent diuretic that works by inhibiting the reabsorption of sodium and chloride ions in the ascending loop of Henle in the kidneys. This leads to increased excretion of water and electrolytes, resulting in the reduction of edema and blood pressure.
作用机制
Furosemide works by inhibiting the reabsorption of sodium and chloride ions in the ascending loop of Henle in the kidneys. This leads to increased excretion of water and electrolytes, resulting in the reduction of edema and blood pressure.
Biochemical and Physiological Effects:
Furosemide has several biochemical and physiological effects. It increases the excretion of water and electrolytes, including sodium, chloride, potassium, and calcium. It also increases the excretion of uric acid and bicarbonate. Furosemide can also lead to metabolic alkalosis, hypokalemia, and hyperuricemia.
实验室实验的优点和局限性
Furosemide has several advantages and limitations for lab experiments. Its potent diuretic effects make it useful in the study of kidney function and electrolyte balance. However, its effects on other organs and systems may limit its use in certain experiments. Additionally, the potential for metabolic alkalosis, hypokalemia, and hyperuricemia may need to be taken into account when designing experiments.
未来方向
There are several future directions for research involving Furosemide. One area of interest is the development of new loop diuretics with improved efficacy and fewer side effects. Another area of research is the study of the effects of Furosemide on other organs and systems, such as the cardiovascular system and the central nervous system. Additionally, the use of Furosemide in combination with other drugs for the treatment of various medical conditions is an area of ongoing research.
合成方法
The synthesis of Furosemide involves the condensation of 2-furoic acid with glycine ethyl ester to form 2-(2-furyl)-3-amino-2-oxopropionic acid ethyl ester. This intermediate is then reacted with acetic anhydride to form 1-(2-furyl)-3-(acetylamino)-2-propanone. The final step involves the reaction of 1-(2-furyl)-3-(acetylamino)-2-propanone with ammonia to form Furosemide.
科学研究应用
Furosemide has been extensively studied for its diuretic properties and has been used in the treatment of various medical conditions. It has also been used in scientific research to study the effects of loop diuretics on the kidneys and other organs.
属性
产品名称 |
1-[2-Furyl(2-oxo-1-pyrrolidinyl)methyl]-2-pyrrolidinone |
|---|---|
分子式 |
C13H16N2O3 |
分子量 |
248.28 g/mol |
IUPAC 名称 |
1-[furan-2-yl-(2-oxopyrrolidin-1-yl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C13H16N2O3/c16-11-5-1-7-14(11)13(10-4-3-9-18-10)15-8-2-6-12(15)17/h3-4,9,13H,1-2,5-8H2 |
InChI 键 |
XKLPYZGOVLQXDD-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)C(C2=CC=CO2)N3CCCC3=O |
规范 SMILES |
C1CC(=O)N(C1)C(C2=CC=CO2)N3CCCC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(4-Hydroxy-3-methoxyphenyl)-2-[(2-methylallyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B259071.png)
![5-ethyl-3-(prop-2-ynylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B259072.png)


![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B259077.png)
![Ethyl 2-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}benzoate](/img/structure/B259079.png)



![3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid](/img/structure/B259090.png)
![Butyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B259091.png)
![2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B259092.png)
![1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone](/img/structure/B259095.png)
